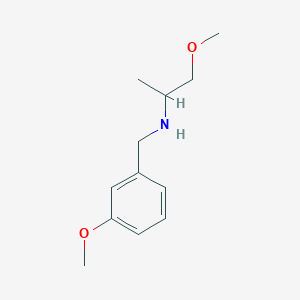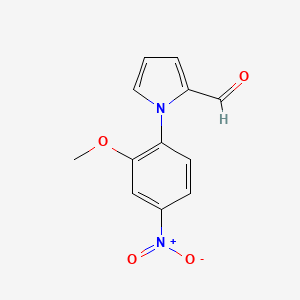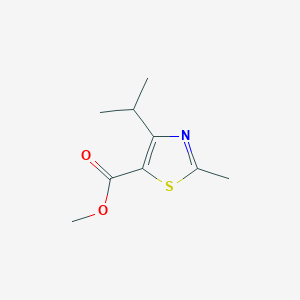
Methyl 4-isopropyl-2-methylthiazole-5-carboxylate
Beschreibung
Methyl 4-isopropyl-2-methylthiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in organic synthesis for pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach for creating 2-substituted-4-methylthiazole-5-carboxylates has been described, which offers a practical procedure from commercially available starting materials under mild conditions, yielding products with different substituents in good yields . Another method involves the synthesis of 4-methyl-5-formylthiazole, a key intermediate for certain pharmaceuticals, through a multi-step process starting from methyl 3-oxobutanoate, demonstrating a high overall yield and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents affecting their properties and reactivity. X-ray diffraction studies are often used to investigate the structure of newly synthesized compounds, providing insights into the types of interactions present in the crystal, such as π-π stacking . Computational methods like DFT calculations can complement these studies by analyzing intramolecular and intermolecular forces, as well as predicting reactivity sites for electrophilic, radical, or nucleophilic attacks .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, which are essential for further functionalization of the core structure. For example, the versatile template of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one can be used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening and subsequent transformations . The reactivity of the sulfur atom in thiazole derivatives is particularly notable, often being the most active center for electrophilic and radical attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives like methyl 4-isopropyl-2-methylthiazole-5-carboxylate are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their application in various fields. The presence of different functional groups can also impart biological activities, as seen in some derivatives exhibiting fungicidal and insecticidal activities . Additionally, the electronic properties of the aromatic moieties within these compounds can be analyzed using indices such as NICS(1) to assess their aromaticity .
Eigenschaften
IUPAC Name |
methyl 2-methyl-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-8(9(11)12-4)13-6(3)10-7/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFAJDXTSHIIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



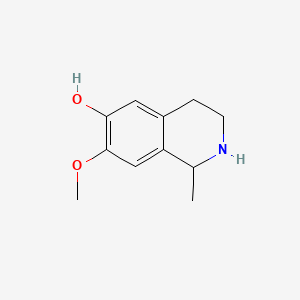

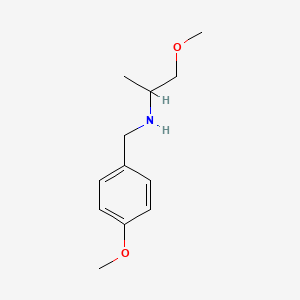
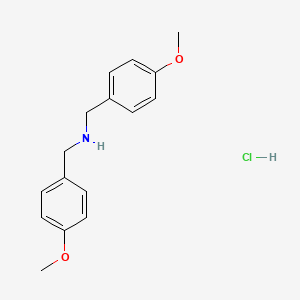
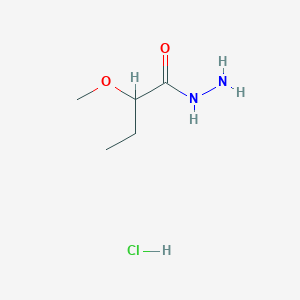
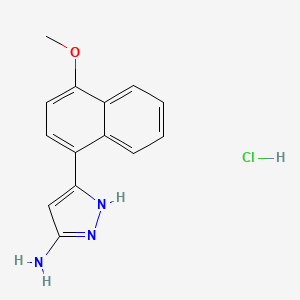
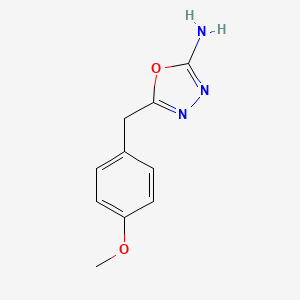
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)


![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)

